

# Commercially Available C30-Ceramide Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	C30-Ceramide				
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of commercially available **C30-Ceramide** standards in research. **C30-Ceramide** (Cer(d18:1/30:0)) is a very-long-chain sphingolipid crucial for various biological processes, most notably in maintaining the skin's barrier function and participating in cellular signaling events like apoptosis.

# Commercially Available C30-Ceramide Standards

A variety of high-purity **C30-Ceramide** standards are available for research purposes. These standards are essential for the accurate quantification of endogenous **C30-Ceramide** levels and for in vitro and in vivo studies investigating its biological functions.



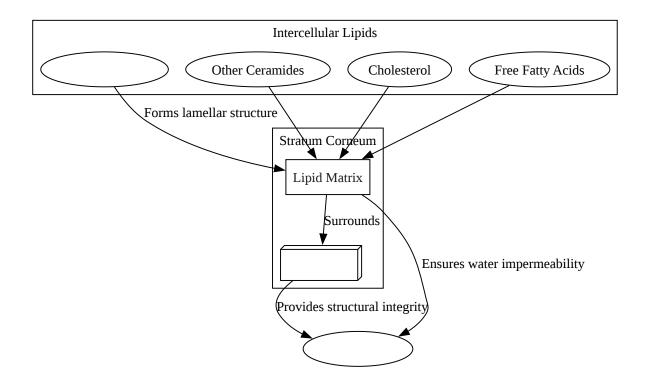
Product Name	Chemical Name	CAS Number	Molecular Formula	Purity	Supplier(s)
C30 Ceramide (d18:1/30:0)	N- [(1S,2R,3E)-2 -hydroxy-1- (hydroxymeth yl)-3- heptadecen- 1-yl]- triacontanami de	871540-97-5	С48Н95NО3	>98%	Larodan, Cayman Chemical
C30(ω- hydroxy) Ceramide (d18:1/30:0)	30-hydroxy-N- [(1S,2R,3E)-2 -hydroxy-1- (hydroxymeth yl)-3- heptadecen- 1-yl]- triacontanami de	457100-08-2	C48H95NO4	≥98%	Cayman Chemical, TargetMol, DC Chemicals

# **Application Notes**

### The Role of C30-Ceramide in Skin Barrier Function

Very-long-chain ceramides, including **C30-Ceramide**, are integral components of the stratum corneum, the outermost layer of the epidermis.[1][2] They play a critical role in forming the lamellar lipid structure that provides the skin with its essential barrier properties, preventing excessive water loss and protecting against external insults.[1][2] A decrease in the levels of **C30-Ceramide** and other very-long-chain ceramides has been associated with impaired skin barrier function observed in conditions like atopic dermatitis.[3]



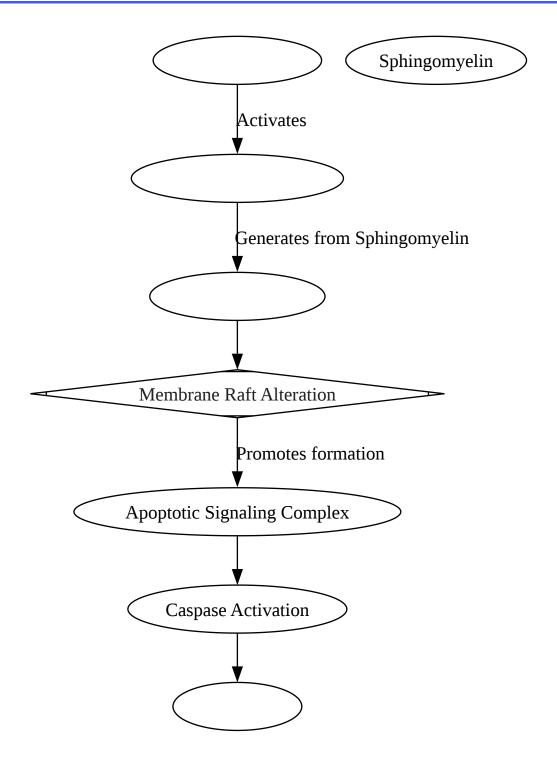


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## **C30-Ceramide in Apoptosis Signaling**

Ceramides are well-established second messengers in the induction of apoptosis.[3][4] External stimuli such as UV radiation, chemotherapeutic agents, or inflammatory cytokines can activate sphingomyelinases, leading to the hydrolysis of sphingomyelin in the cell membrane and the subsequent generation of ceramide.[5] While the specific roles of different chain-length ceramides are still being elucidated, very-long-chain ceramides are thought to modulate membrane properties, potentially influencing the formation of signaling platforms and the activation of downstream apoptotic effectors.[6][7]





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# **Experimental Protocols**

# Protocol 1: Quantification of C30-Ceramide in Biological Samples by LC-MS/MS



This protocol details the extraction and quantification of **C30-Ceramide** from biological matrices such as cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Materials:

- C30-Ceramide (d18:1/30:0) standard
- Internal Standard (IS), e.g., C17:0 Ceramide or a stable isotope-labeled C30-Ceramide
- Chloroform, Methanol, Water (HPLC grade)
- Formic acid
- Acetonitrile, Isopropanol (LC-MS grade)
- · Ammonium formate

#### Procedure:

- Standard Curve Preparation:
  - Prepare a stock solution of **C30-Ceramide** standard in chloroform:methanol (2:1, v/v).
  - Perform serial dilutions to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.[5]
  - Add a fixed concentration of the internal standard to each standard curve point.
- Sample Preparation and Lipid Extraction (Bligh and Dyer Method):[8]
  - $\circ$  To 100 µL of sample (e.g., cell lysate containing ~10^6 cells), add a known amount of internal standard.
  - $\circ~$  Add 375  $\mu L$  of chloroform:methanol (1:2, v/v) and vortex thoroughly.
  - Add 125 μL of chloroform and vortex.
  - Add 125 μL of water and vortex.

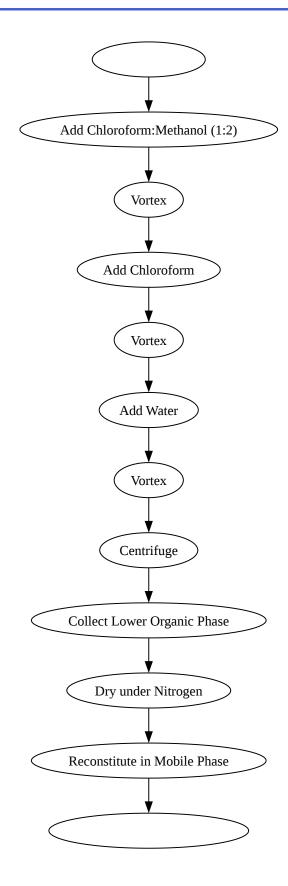






- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- o Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen.
- Reconstitute the lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.





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• LC-MS/MS Analysis:



- LC System: A reverse-phase C18 or C8 column is suitable for ceramide separation.[9]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile:Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[8]
- Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic C30-Ceramide.
- MS/MS Detection: Utilize electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of ceramides involves the loss of the sphingoid backbone, resulting in a common product ion.[8]

Parameter	Setting
LC Column	C18 or C8, e.g., 2.1 x 100 mm, 1.7 µm
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Ionization Mode	Positive ESI
MRM Transition (Q1/Q3) for C30:0 Ceramide	m/z 734.7 -> 264.3
MRM Transition (Q1/Q3) for C17:0 Ceramide (IS)	m/z 552.5 -> 264.3
Collision Energy	Optimized for specific instrument (typically 20-40 eV)

#### Data Analysis:

- Integrate the peak areas for the C30-Ceramide and the internal standard.
- Calculate the ratio of the C30-Ceramide peak area to the internal standard peak area.
- Quantify the amount of C30-Ceramide in the samples by comparing the peak area ratios to the standard curve.



# Protocol 2: In Vitro Cell-Based Assay for Investigating the Effect of C30-Ceramide on Apoptosis

This protocol outlines a method to treat cultured cells with **C30-Ceramide** and assess the induction of apoptosis.

#### Materials:

- C30-Ceramide standard
- Cell culture medium and supplements
- Apoptosis-inducing agent (e.g., TNF-α, as a positive control)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
  - Prepare a stock solution of C30-Ceramide in an appropriate solvent (e.g., ethanol or DMSO) and dilute it in cell culture medium to the desired final concentrations (e.g., 1-50 μM).
  - Remove the old medium from the cells and add the medium containing different concentrations of C30-Ceramide or the positive control. Include a vehicle control.
  - Incubate the cells for a specified period (e.g., 24-48 hours).
- Apoptosis Assay (Annexin V/PI Staining):
  - Harvest the cells by trypsinization and wash with cold PBS.



- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within one hour.

#### Data Analysis:

- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
- Compare the percentage of apoptotic cells in the C30-Ceramide-treated groups to the vehicle control.

Treatment	Concentration	Incubation Time	Expected Outcome
Vehicle Control	-	24-48 h	Baseline level of apoptosis
C30-Ceramide	1 - 50 μΜ	24-48 h	Dose-dependent increase in apoptosis
Positive Control (e.g., TNF-α)	Varies	24-48 h	Significant increase in apoptosis

By following these detailed application notes and protocols, researchers can effectively utilize commercially available **C30-Ceramide** standards to advance their studies in skin biology, lipid signaling, and drug development.

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- To cite this document: BenchChem. [Commercially Available C30-Ceramide Standards for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026370#commercially-available-c30-ceramide-standards-for-research]

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